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Compound of Interest

Compound Name:
2-Methoxy-5-

(trifluoromethyl)aniline

Cat. No.: B1297676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-5-(trifluoromethyl)aniline (CAS No: 349-65-5), a key intermediate in pharmaceutical

and agrochemical synthesis. This document presents available Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data in a structured format, outlines detailed experimental

protocols for acquiring such data, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data
The following tables summarize the available ¹H NMR, ¹³C NMR, and Mass Spectrometry data

for 2-Methoxy-5-(trifluoromethyl)aniline.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not publicly

available
- - -

Note: While sources indicate the existence of ¹H NMR data for this compound, specific

chemical shifts and coupling constants are not readily available in the public domain. Based on

the structure, the spectrum is expected to show signals for three aromatic protons with splitting
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patterns influenced by their relative positions, a singlet for the methoxy group protons, and a

broad singlet for the amine protons.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not publicly available -

Note: Similar to the ¹H NMR data, specific ¹³C NMR chemical shifts for 2-Methoxy-5-
(trifluoromethyl)aniline are not publicly available. The spectrum is expected to show eight

distinct signals corresponding to the eight carbon atoms in the molecule, including the

trifluoromethyl carbon which will appear as a quartet due to coupling with fluorine.

Table 3: Mass Spectrometry Data
m/z Interpretation

191 Molecular ion [M]⁺

176 [M - CH₃]⁺

148 [M - CH₃ - CO]⁺

133 [M - CH₃ - CO - NH]⁺ or [M - CF₃]⁺

192.1 [M+H]⁺ (from ESI-MS)

Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and Mass

Spectrometry data for aniline derivatives like 2-Methoxy-5-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Methoxy-5-(trifluoromethyl)aniline is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR

tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is used.

Number of Scans: 16-64 scans are typically acquired, depending on the sample

concentration.

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is used.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required.

Relaxation Delay: A relaxation delay of 2 seconds is typically used.

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform. Phase and baseline corrections are applied to the resulting spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 2-Methoxy-5-(trifluoromethyl)aniline (1-10 µg/mL)

is prepared in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization

(ESI), a small amount of formic acid (0.1%) may be added to promote protonation.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI) and a mass analyzer (e.g.,

Quadrupole or Time-of-Flight - TOF) is used.

Data Acquisition:

Ionization: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the

sample is introduced into the ion source, and the instrument is operated in positive ion
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mode to detect the [M+H]⁺ ion.

Mass Analysis: The mass spectrum is acquired over a suitable mass-to-charge (m/z)

range (e.g., 50-300 amu).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

chemical compound and the general structure of 2-Methoxy-5-(trifluoromethyl)aniline.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Structural Elucidation

2-Methoxy-5-(trifluoromethyl)aniline

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(EI, ESI)

NMR Spectra
(Chemical Shifts, Multiplicities)

Mass Spectrum
(m/z, Fragmentation)

Structural Confirmation

Click to download full resolution via product page

A logical workflow for the spectroscopic analysis of a chemical compound.
The chemical structure of 2-Methoxy-5-(trifluoromethyl)aniline.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-5-
(trifluoromethyl)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297676#spectroscopic-data-nmr-mass-spec-for-2-
methoxy-5-trifluoromethyl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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